N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with an adamantane-1-carboxamide group and at the 5-position with a 3-fluorobenzylsulfanyl moiety. Structural analogs often share the thiadiazole or adamantane motifs but differ in substituents, leading to variations in physicochemical and biological properties .
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS2/c21-16-3-1-2-12(7-16)11-26-19-24-23-18(27-19)22-17(25)20-8-13-4-14(9-20)6-15(5-13)10-20/h1-3,7,13-15H,4-6,8-11H2,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQKLRLRQRKNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adamantane-1-Carboxylic Acid Derivatives
The adamantane scaffold is derived from adamantane-1-carboxylic acid (1), a commercially available building block. Esterification of 1 with methanol in the presence of sulfuric acid yields methyl adamantane-1-carboxylate (2), which is subsequently treated with hydrazine hydrate to form adamantane-1-carboxylic acid hydrazide (3). This hydrazide serves as the precursor for constructing the 1,3,4-thiadiazole ring.
Reaction Conditions :
- Esterification: Methanol, H₂SO₄ (catalytic), reflux (12–16 h), 85–90% yield.
- Hydrazide formation: Hydrazine hydrate (excess), ethanol, reflux (6–8 h), 78–82% yield.
1,3,4-Thiadiazole Ring Formation
Cyclization with Thiosemicarbazide
Adamantane-1-carboxylic acid hydrazide (3) reacts with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form 5-(1-adamantyl)-1,3,4-thiadiazol-2-amine (4). This one-pot cyclization proceeds via dehydration and intramolecular cyclization, with POCl₃ acting as both a Lewis acid catalyst and dehydrating agent.
Reaction Conditions :
Alternative Route via N,N'-Bis(thiocarbamyl)hydrazine
A patent-described method involves cyclizing N,N'-bis(thiocarbamyl)hydrazine under acidic conditions to generate 2-amino-5-mercapto-1,3,4-thiadiazole (5). While this pathway primarily yields 5, side products like 2,5-diamino-1,3,4-thiadiazole (6) are converted back to 5 via diazotization and sulfhydration.
Reaction Conditions :
Sulfanyl Group Introduction
Alkylation of 5-Mercapto-1,3,4-thiadiazole
The mercapto group in 5-(1-adamantyl)-1,3,4-thiadiazol-2-amine (4) undergoes nucleophilic substitution with 3-fluorobenzyl bromide (7) to install the [(3-fluorophenyl)methyl]sulfanyl moiety. The reaction is conducted in a polar aprotic solvent (e.g., DMF or DMSO) with a base to deprotonate the thiol group.
Reaction Conditions :
Carboxamide Coupling
Activation of Adamantane-1-Carboxylic Acid
Adamantane-1-carboxylic acid (1) is activated using coupling agents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride (8). This intermediate reacts with the amino group of 5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (9) to yield the target carboxamide.
Reaction Conditions :
- SOCl₂ (2 equiv), reflux (2–3 h), followed by reaction with 9 in dry THF, 0°C to RT, 12 h, 60–65% yield.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Spectroscopic Data
- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.60–2.10 (m, 14H, adamantane), 4.35 (s, 2H, SCH₂), 7.15–7.45 (m, 4H, Ar-H).
- ESI-MS : m/z 457.5 [M+H]⁺.
Optimization Challenges and Yield Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Key Observations :
- Fluorinated vs. Methyl Groups: The 3-fluorobenzylsulfanyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ).
- Thiadiazole vs. Triazole Cores : The triazole derivative () highlights how heterocycle substitution impacts electronic properties and bioactivity.
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data for Selected Thiadiazole Derivatives
Research Implications and Gaps
- Bioactivity Prediction : The target compound’s fluorinated aryl group and adamantane moiety align with antiviral/antimicrobial trends in analogs (), but experimental validation is needed.
- Structural Optimization : Comparisons with herbicides () and triazole derivatives () suggest that substituent engineering could modulate selectivity between biological targets.
- Crystallographic Data : The absence of structural data for the target compound limits mechanistic insights; future studies should prioritize X-ray analysis.
Biological Activity
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 319.39 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
| Purity | >90% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Study: Antiproliferative Effects
In vitro tests demonstrated that this compound exhibits significant antiproliferative activity against several cancer types:
- Breast Carcinoma (T47D) : IC50 = 8.10 µM
- Colon Carcinoma (HT-29) : IC50 = 7.50 µM
- Lung Carcinoma (A549) : IC50 = 6.25 µM
The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary findings suggest that it may possess activity against both bacterial and fungal strains.
Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing signal transduction pathways essential for cell growth and survival.
Structure-Activity Relationship (SAR)
The presence of the thiadiazole ring and the fluorophenyl group significantly enhances the lipophilicity and membrane permeability of the compound. Substitutions on the thiadiazole ring have been shown to affect biological activity; for instance, replacing chlorine with fluorine increases anticancer potency .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step protocols, including thiadiazole ring formation, adamantane-carboxamide coupling, and sulfanyl group functionalization. Key optimization strategies include:
- Catalyst Selection : Use coupling agents like EDC/HOBt for amide bond formation to minimize side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thiadiazole intermediates .
- Temperature Control : Maintain reflux conditions (80–100°C) during cyclization steps to ensure complete ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .
Basic: What characterization techniques are essential for confirming structural integrity?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy : 1H/13C NMR confirms functional groups (e.g., adamantane CH2 at δ 1.6–2.1 ppm, thiadiazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 468.12) .
- X-ray Crystallography : Resolves spatial arrangements of the adamantane core and fluorophenylsulfanyl moiety .
- FT-IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
Advanced: How can SAR studies elucidate the role of the 3-fluorophenylsulfanyl moiety?
Methodological Answer:
Design SAR studies using these approaches:
- Analog Synthesis : Replace the 3-fluorophenyl group with non-fluorinated or para-fluoro analogs to assess halogen effects .
- Biological Assays : Compare IC50 values against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent position with potency .
- Molecular Docking : Model interactions with target enzymes (e.g., EGFR tyrosine kinase) to identify hydrogen bonding or hydrophobic contributions from fluorine .
Advanced: How to resolve discrepancies in reported biological activities?
Methodological Answer:
Address variability through:
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT assay at 48h incubation) to minimize inter-lab variability .
- Batch Consistency : Ensure compound purity (>95% by HPLC) and solvent controls (DMSO <0.1% v/v) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1,3,4-thiadiazole derivatives) to identify trends in fluorophenyl substitution .
Advanced: What methodologies identify molecular targets in cancer cells?
Methodological Answer:
Employ multi-omics and biochemical strategies:
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from lysates .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseScan®) to detect inhibition (e.g., IC50 <1 µM for CDK2) .
- CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes (e.g., EGFR) and assessing apoptosis resistance .
Advanced: How to analyze conflicting data on antimicrobial efficacy?
Methodological Answer:
- Strain-Specific Testing : Use CLSI guidelines for standardized MIC determinations against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Biofilm Assays : Compare planktonic vs. biofilm MICs (e.g., CV staining) to assess penetration efficacy .
- Resistance Studies : Serial passage experiments over 20 generations to detect resistance development .
Basic: What solubility and formulation strategies enhance in vitro bioavailability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
